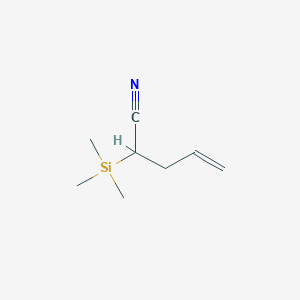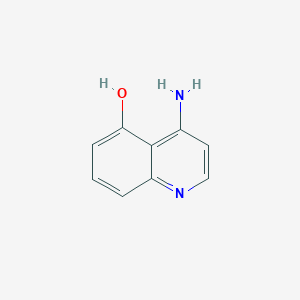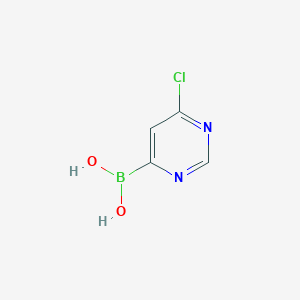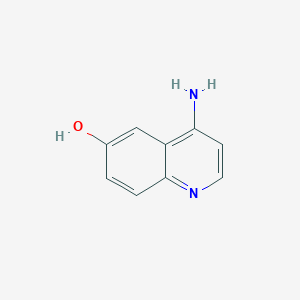
4-Pentenenitrile, 2-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentenenitrile, 2-(trimethylsilyl)-: is an organic compound characterized by the presence of a nitrile group and a trimethylsilyl group attached to a pentene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentenenitrile, 2-(trimethylsilyl)- can be achieved through several methods. One common approach involves the reaction of 4-pentenenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. This reaction typically proceeds via an S_N2 mechanism, where the nucleophilic attack of the nitrile group on the silicon atom of trimethylsilyl chloride results in the formation of the desired product .
Industrial Production Methods: Industrial production of 4-Pentenenitrile, 2-(trimethylsilyl)- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Pentenenitrile, 2-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) in the presence of a catalyst are often used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH) are commonly employed.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Primary amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Pentenenitrile, 2-(trimethylsilyl)- is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a valuable intermediate in drug discovery and development.
Industry: In the industrial sector, 4-Pentenenitrile, 2-(trimethylsilyl)- is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science .
Wirkmechanismus
The mechanism of action of 4-Pentenenitrile, 2-(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the trimethylsilyl group can undergo substitution or elimination reactions. These interactions enable the compound to modify the structure and function of target molecules, leading to its diverse applications in synthesis and research .
Vergleich Mit ähnlichen Verbindungen
4-Pentenenitrile: Lacks the trimethylsilyl group, making it less versatile in certain synthetic applications.
2-Pentenenitrile: Similar backbone but different positioning of the nitrile group, affecting its reactivity and applications.
Uniqueness: 4-Pentenenitrile, 2-(trimethylsilyl)- stands out due to the presence of both nitrile and trimethylsilyl groups, which confer unique reactivity and versatility. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
136121-64-7 |
|---|---|
Molekularformel |
C8H15NSi |
Molekulargewicht |
153.30 g/mol |
IUPAC-Name |
2-trimethylsilylpent-4-enenitrile |
InChI |
InChI=1S/C8H15NSi/c1-5-6-8(7-9)10(2,3)4/h5,8H,1,6H2,2-4H3 |
InChI-Schlüssel |
MHANYJVHELRZCL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(CC=C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine](/img/structure/B11920222.png)
![7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B11920230.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11920236.png)
![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B11920238.png)

![Spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine]](/img/structure/B11920249.png)



![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B11920277.png)



